molecular formula C13H8F3NO3 B1405556 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene CAS No. 553666-42-5

1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene

Cat. No.: B1405556
CAS No.: 553666-42-5
M. Wt: 283.2 g/mol
InChI Key: BFDOZKRMDHRATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of nitro, phenoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-5-nitrobenzotrifluoride with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like tetrahydroxydiboron and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The phenoxy group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes .

Comparison with Similar Compounds

1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The presence of the nitro group in this compound makes it unique, as it can undergo specific reactions that its analogs cannot. This uniqueness can be leveraged in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

1-nitro-4-phenoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)20-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOZKRMDHRATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.